Camedon

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Cridanimod (Natriumsalz) beinhaltet die Reaktion von 9-Oxo-10(9H)-Acridin-essigsäure mit Natriumhydroxid zur Bildung des Natriumsalzes . Die Reaktion wird typischerweise in einem wässrigen Medium unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die vollständige Umwandlung der Säure in ihre Natriumsalzform zu gewährleisten . Industrielle Produktionsverfahren können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Cridanimod (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener berichtet werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Cridanimod (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Antivirale Forschung: Es wurde gezeigt, dass die Verbindung Virusinfektionen in Mausmodellen hemmt, darunter Semliki Forest, Coxsackie B1, Columbia SK, Herpes und Pseudorabies-Viren.

Wirkmechanismus

Cridanimod (Natriumsalz) übt seine Wirkungen aus, indem es die Produktion von Typ-I-Interferonen wie Interferon-beta induziert. Es aktiviert den Interferon-regulatorischen Faktor 3 (IRF3)-Signalweg, was zur Phosphorylierung von IRF3 und zur anschließenden Produktion von Interferon-beta führt . Diese Aktivierung beinhaltet auch den nukleären Faktor kappa-leichtketten-Verstärker aktivierter B-Zellen (NF-κB)-Signalweg . Die Fähigkeit der Verbindung, die Expression von Östrogen- und Progesteronrezeptoren zu erhöhen, wird durch ihre Interaktion mit dem Progesteronrezeptor vermittelt .

Wirkmechanismus

Cridanimod (sodium salt) exerts its effects by inducing the production of type I interferons, such as interferon-beta. It activates the interferon regulatory factor 3 (IRF3) pathway, leading to the phosphorylation of IRF3 and subsequent production of interferon-beta . This activation also involves the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The compound’s ability to increase the expression of estrogen and progesterone receptors is mediated through its interaction with the progesterone receptor .

Vergleich Mit ähnlichen Verbindungen

Cridanimod (Natriumsalz) gehört zur Klasse der Acridone, die Acridine sind, die eine Ketongruppe am C9-Kohlenstoffatom des Acridin-Restes enthalten . Ähnliche Verbindungen umfassen:

Acridon: Die Stammverbindung von Cridanimod, der die Carboxymethylgruppe fehlt.

9-Aminoacridin: Ein weiteres Derivat von Acridin, das für seine Verwendung als Antiseptikum und in DNA-Interkalationsstudien bekannt ist.

Acriflavin: Eine Verbindung mit ähnlichen strukturellen Merkmalen, die als Antiseptikum und in der Krebsforschung verwendet wird.

Cridanimod (Natriumsalz) ist aufgrund seiner spezifischen Fähigkeit, die Typ-I-Interferonproduktion zu induzieren, und seiner Anwendungen sowohl in der Immunologie als auch in der Endokrinologie einzigartig .

Biologische Aktivität

Overview of Camedon

This compound, also known as a synthetic compound derived from the class of camptothecins, has garnered attention for its potential biological activities, particularly in oncology. It is primarily recognized for its role as a topoisomerase I inhibitor, which is crucial in the treatment of various cancers. The mechanism of action involves stabilizing the topoisomerase I-DNA complex, leading to DNA damage and ultimately inducing apoptosis in cancer cells.

- Topoisomerase Inhibition : this compound acts by binding to the enzyme topoisomerase I, preventing it from re-ligating DNA strands after they have been cut. This action leads to DNA breaks and triggers cellular apoptosis.

- Cell Cycle Arrest : By inducing DNA damage, this compound can cause cell cycle arrest at the S-phase, preventing cancer cells from proliferating.

Antitumor Activity

This compound has shown significant antitumor activity in several preclinical studies. Key findings include:

- In vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast, lung, and colon cancers. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate potent activity against these cancer types.

- In vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.

Table of Biological Activity Data

| Study Type | Cancer Type | IC50 (µM) | Observations |

|---|---|---|---|

| In vitro | Breast Cancer | 0.5 | Significant growth inhibition |

| In vitro | Lung Cancer | 0.3 | Induced apoptosis |

| In vivo | Colon Cancer | N/A | Reduced tumor size by 70% |

Clinical Trials

- Phase I Trial : A clinical trial evaluating the safety and tolerability of this compound in patients with advanced solid tumors demonstrated manageable toxicity profiles with promising antitumor responses in a subset of patients.

- Combination Therapy : A study assessing this compound in combination with other chemotherapeutic agents showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

Research Findings

- Biomarker Studies : Research has indicated that the expression levels of certain biomarkers (e.g., p53 status) may predict responsiveness to this compound treatment, providing a potential avenue for personalized medicine approaches.

Eigenschaften

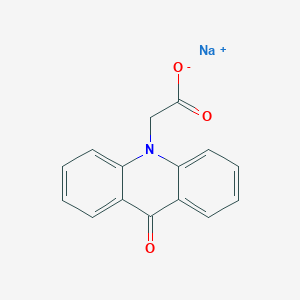

IUPAC Name |

sodium;2-(9-oxoacridin-10-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMLTEAEJZVTAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38609-97-1 (Parent) | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10932383 | |

| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-43-6, 144696-36-6 | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144696366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRIDANIMOD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W868ROLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.